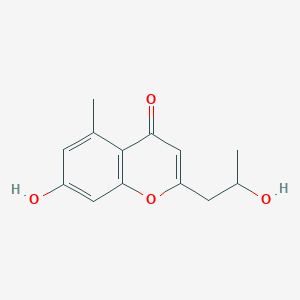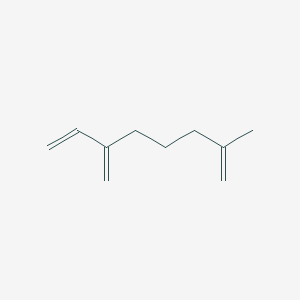
alpha-Myrcene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Myrcene is a naturally occurring organic compound that belongs to the terpene family. It is commonly found in plants such as hops, lemongrass, and bay leaves. Alpha-Myrcene is known for its unique aroma and flavor, which is often described as earthy, musky, and fruity. In recent years, there has been a growing interest in the scientific research and application of Alpha-Myrcene due to its potential health benefits.
Applications De Recherche Scientifique
1. Inhibition of CYP2B1 Monooxygenase
Alpha-Myrcene (β-myrcene) demonstrates inhibitory effects on specific microsomal enzymes involved in the activation of genotoxic substances, particularly on CYP2B1 monooxygenase. This property suggests its potential role in interfering with the metabolism of certain xenobiotics (De-Oliveira et al., 1997).
2. Non-Mutagenic in the Ames Test
Studies show that alpha-Myrcene is not mutagenic in the Ames test, indicating it doesn't increase the number of his+ revertant colonies in various S. typhimurium tester strains. This insight is essential for its use in food, beverages, and cosmetics (Gomes-Carneiro et al., 2005).
3. Antibacterial Properties
Alpha-Myrcene, found in the essential oil of Cymbopogon citratus (lemon grass), exhibits antibacterial properties. It enhances the antibacterial action when mixed with other components identified in the oil, showcasing its potential in medicinal applications (Onawunmi et al., 1984).
Propriétés
Numéro CAS |
1686-30-2 |
|---|---|
Nom du produit |
alpha-Myrcene |
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
2-methyl-6-methylideneocta-1,7-diene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5H,1-2,4,6-8H2,3H3 |
Clé InChI |
VYBREYKSZAROCT-UHFFFAOYSA-N |
SMILES |
CC(=C)CCCC(=C)C=C |
SMILES canonique |
CC(=C)CCCC(=C)C=C |
Synonymes |
2-methyl-6-methylene-1,7-octadiene alpha-myrcene beta-myrcene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



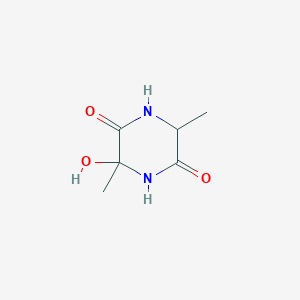
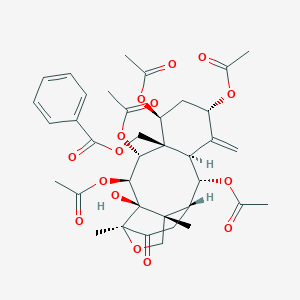
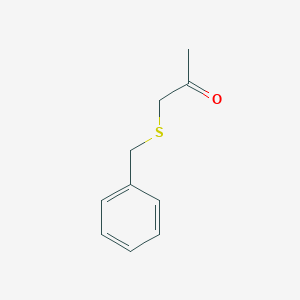
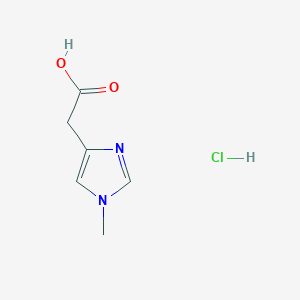
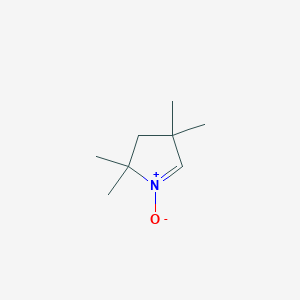
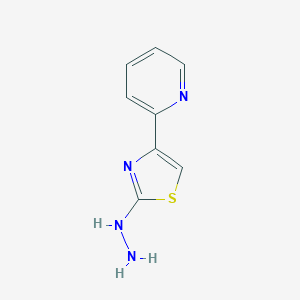
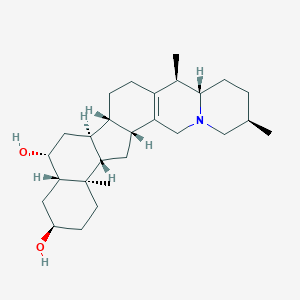
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
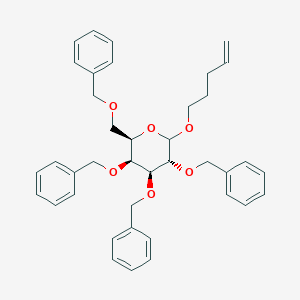
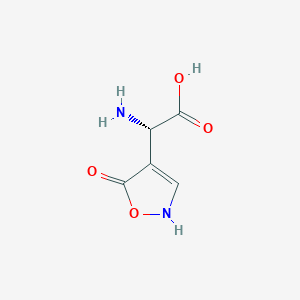
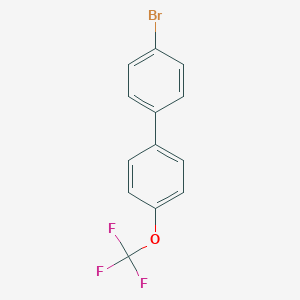
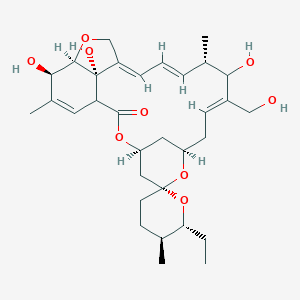
![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)
